(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol

Description

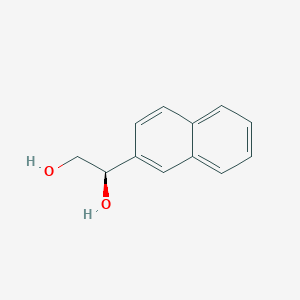

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-naphthalen-2-ylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNOPZNUHSDHKZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452542 | |

| Record name | (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49801-14-1 | |

| Record name | (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1r 1 Naphthalen 2 Yl Ethane 1,2 Diol and Its Stereoisomers

Classical and Established Synthetic Routes

Traditional methods for synthesizing naphthalene-based diols typically involve multi-step processes, often beginning with the functionalization of the naphthalene (B1677914) core through well-established reactions.

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching alkyl or acyl substituents to aromatic rings. nih.govbeilstein-journals.org In the context of synthesizing 1-(Naphthalen-2-yl)ethane-1,2-diol, a Friedel-Crafts acylation is a more controlled and common starting point than alkylation. Direct alkylation often suffers from issues like over-alkylation and carbocation rearrangements, which are less prevalent in acylation. nih.govaskthenerd.commasterorganicchemistry.com

The typical sequence begins with the acylation of naphthalene. Using acetyl chloride (CH₃COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃), naphthalene is converted to 2-acetylnaphthalene (B72118). masterorganicchemistry.com This reaction serves as a reliable method to introduce the required two-carbon chain at the 2-position of the naphthalene ring. The resulting ketone, 2-acetylnaphthalene, is a key intermediate that can be subjected to further transformations to construct the diol functionality.

Following the initial Friedel-Crafts acylation, a multi-step sequence is required to elaborate the acetyl group into the target 1,2-diol structure. researchgate.nettue.nl A common and effective strategy involves the conversion of the ketone (2-acetylnaphthalene) into an alkene (2-vinylnaphthalene). This can be achieved through several methods, including:

Reduction and Dehydration: The ketone is first reduced to the corresponding alcohol, 1-(naphthalen-2-yl)ethanol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). Subsequent acid-catalyzed dehydration of this alcohol eliminates water to form 2-vinylnaphthalene (B1218179).

Wittig Reaction: The Wittig reaction provides a direct route from the ketone to the alkene by reacting 2-acetylnaphthalene with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Once the crucial intermediate, 2-vinylnaphthalene, is synthesized, it becomes the direct precursor for the final dihydroxylation step to yield the target compound. This multi-step approach, while effective, requires several distinct chemical transformations, as summarized in the reaction scheme below.

Reaction Scheme: Classical Route to 2-Vinylnaphthalene

Naphthalene → (Friedel-Crafts Acylation) → 2-Acetylnaphthalene → (Reduction & Dehydration or Wittig Reaction) → 2-Vinylnaphthalene

Advanced Stereoselective and Asymmetric Synthesis Strategies

The synthesis of a specific enantiomer like (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol necessitates the use of asymmetric synthesis techniques. These advanced methods aim to control the stereochemistry of the dihydroxylation step, providing high enantiomeric purity in the final product.

Asymmetric dihydroxylation (AD) is a powerful transformation that converts alkenes into chiral vicinal diols with high enantioselectivity. acsgcipr.org The most prominent method for this is the Sharpless Asymmetric Dihydroxylation, which employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. nih.govwikipedia.org The substrate for this key reaction is 2-vinylnaphthalene. The choice of the chiral ligand, typically a cinchona alkaloid derivative, dictates which face of the alkene is hydroxylated, thereby determining the absolute stereochemistry of the resulting diol. wikipedia.orgwikipedia.org

The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric re-oxidant (like K₃Fe(CN)₆), and a chiral ligand. wikipedia.org

AD-mix-β , which contains the (DHQD)₂PHAL ligand, typically yields the (R,R)-diol from terminal alkenes. For 2-vinylnaphthalene, this would lead to the (R)-diol at the benzylic position, which is the desired this compound.

AD-mix-α , containing the (DHQ)₂PHAL ligand, provides the enantiomeric (S,S)-diol. wikipedia.org

The reaction is known for its high yields and excellent enantiomeric excesses (ee), often exceeding 90%. york.ac.ukrsc.org

The Sharpless Asymmetric Dihydroxylation is the preeminent example of metal-catalyzed AD. nih.govwikipedia.org The catalytic cycle involves the cycloaddition of osmium tetroxide to the alkene, guided by the chiral ligand, to form an osmate ester intermediate. wikipedia.org This intermediate is then hydrolyzed to release the chiral diol. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is crucial for regenerating the Os(VIII) catalyst from the reduced Os(VI) species, allowing the use of only a catalytic amount of the expensive and toxic osmium tetroxide. wikipedia.org

The enantioselectivity of the reaction is highly dependent on the chiral ligand, which creates a chiral binding pocket around the active osmium catalyst. york.ac.uk This interaction forces the incoming alkene to adopt a specific orientation, leading to preferential attack on one of the two prochiral faces.

| Chiral Ligand System | Product Configuration | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (DHQD)₂PHAL (in AD-mix-β) | This compound | High | york.ac.uk |

| (DHQ)₂PHAL (in AD-mix-α) | (1S)-1-(Naphthalen-2-yl)ethane-1,2-diol | High | york.ac.uk |

Nature has evolved highly selective enzymes to carry out dihydroxylation reactions. nih.gov Naphthalene 1,2-dioxygenase (NDO), a Rieske non-heme iron oxygenase found in bacteria, catalyzes the stereospecific syn-dihydroxylation of naphthalene as the first step in its degradation pathway. nih.govresearchgate.net This enzymatic process represents an environmentally benign alternative to heavy-metal catalysts. researchgate.net Such biocatalytic transformations can be performed using whole microbial cells or isolated enzymes. acsgcipr.orgnih.gov

Inspired by these natural systems, researchers have developed biomimetic catalysts. nih.gov Small-molecule iron complexes have been designed to function as models of NDO, capable of catalyzing the syn-dihydroxylation of naphthalene and its derivatives with high chemoselectivity, using hydrogen peroxide as a green oxidant. nih.govacs.org These catalysts often work by generating a highly reactive iron-oxo species that mimics the active intermediate in the enzymatic cycle. acs.org While the direct asymmetric synthesis of this compound from 2-vinylnaphthalene using these specific biomimetic systems is an area of ongoing research, the dihydroxylation of the parent naphthalene ring is well-documented. nih.govacs.org

| Catalyst/Enzyme | Substrate | Key Feature | Reference |

|---|---|---|---|

| Naphthalene 1,2-dioxygenase (NDO) | Naphthalene | Enzymatic, stereospecific cis-dihydroxylation | nih.govresearchgate.net |

| [Fe(5-tips3tpa)] Complex | Naphthalene Derivatives | Biomimetic iron catalyst, uses H₂O₂ | nih.govacs.org |

| Rieske Dioxygenases (Engineered) | Alkenes/Arenes | Can be engineered for specific substrate and stereoselectivity | researchgate.netresearchgate.net |

Biocatalytic Pathways to Enantiopure Diols

Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiomerically pure compounds, including α-hydroxy ketones and vicinal diols. nih.gov The high stereoselectivity of enzymes allows for the production of single enantiomers, which is crucial for applications in pharmaceuticals and fine chemicals.

Whole-cell redox processes and isolated enzymes are employed to create enantiopure α-hydroxy ketones, which are direct precursors to 1,2-diols. These biocatalytic approaches include the reduction of diketones and the selective oxidation of vicinal diols. nih.gov For instance, ene reductases (EREDs) have been shown to catalyze the asymmetric monoreduction of α,β-dicarbonyl compounds to yield chiral α-hydroxy carbonyls. A study demonstrated that EREDs, particularly old yellow enzyme 3 (OYE3), could convert 1-phenyl-1,2-propanedione (B147261) to (R)-phenylacetylcarbinol with over 99.9% enantiomeric excess (ee). acs.org This highlights the potential for similar enzymatic systems to asymmetrically reduce a precursor like 1-(naphthalen-2-yl)propane-1,2-dione.

Another significant biocatalytic strategy involves multi-enzyme cascade reactions. A one-pot system can be designed where one enzyme, such as an epoxide hydrolase (EH), converts a prochiral epoxide (e.g., 2-(naphthalen-2-yl)oxirane) into a racemic diol. A second enzyme, a stereoselective alcohol dehydrogenase (ADH), can then selectively oxidize one of the enantiomers to the corresponding α-hydroxy ketone, leaving the desired enantiopure diol. targetmol.com This kinetic resolution approach is a hallmark of biocatalytic pathways to enantiopure diols.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Feature |

| Ene Reductases (EREDs) | Asymmetric monoreduction | 1-Phenyl-1,2-propanedione | (R)-Phenylacetylcarbinol | High enantioselectivity (>99.9% ee) acs.org |

| Epoxide Hydrolases (EH) | Hydrolysis of epoxides | Styrene Oxide | 1-Phenyl-1,2-ethanediol (B126754) | Forms racemic diols for kinetic resolution targetmol.com |

| Alcohol Dehydrogenases (ADH) | Stereoselective oxidation | (S)-1-Phenyl-1,2-ethanediol | 2-Hydroxyacetophenone | Enantioselective separation of diols targetmol.com |

| Thiamine Diphosphate-dependent Lyases (ThDP-lyases) | Carboligation of aldehydes | Benzaldehyde + Acetaldehyde | (R)-Phenylacetylcarbinol | Forms α-hydroxy ketones from simple aldehydes nih.gov |

Stereoselective Reduction of Precursor Carbonyl Compounds

The most direct route to this compound involves the stereoselective reduction of the prochiral α-hydroxy ketone, 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one. This transformation has been a significant focus of research, leading to the development of highly efficient catalytic systems. acs.org

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) using transition metal catalysts are prominent methods. wikipedia.org Chiral iridium complexes, in particular, have demonstrated exceptional performance in the hydrogenation of α-hydroxy aromatic ketones. One such catalyst system, Cp*Ir(OTf)(MsDPEN), where MsDPEN is N-(methanesulfonyl)-1,2-diphenylethylenediamine, effectively reduces a variety of α-hydroxy aromatic ketones to their corresponding 1-aryl-1,2-ethanediols with high yields and enantioselectivities up to 99% ee. acs.org This reaction can be performed with a high substrate-to-catalyst ratio, making it highly practical. acs.org

Another highly effective system utilizes an iridium/f-amphox catalyst for the asymmetric hydrogenation of α-hydroxy ketones. This method consistently produces chiral 1,2-diols with yields and enantiomeric excesses often exceeding 99%. The catalyst exhibits an extremely high turnover number (TON), indicating its great potential for practical, large-scale synthesis. rsc.org

Oxazaborolidine catalysts, famously used in Corey-Bakshi-Shibata (CBS) reductions, also provide a reliable method for the enantioselective reduction of various ketones. mdpi.com Catalysts generated in situ from chiral lactam alcohols and borane (B79455) have been shown to reduce aryl methyl ketones to the corresponding (R)-secondary alcohols with excellent enantioselectivities (91–98% ee). mdpi.com This methodology is applicable to the synthesis of chiral diols from their α-hydroxy ketone precursors.

| Catalyst System | Precursor Type | Reductant | Key Features | Reference |

| Cp*Ir(OTf)((S,S)-MsDPEN) | α-Hydroxy Aromatic Ketones | H₂ | Up to 99% ee; high substrate-to-catalyst ratio (up to 6000). acs.org | acs.org |

| Iridium/f-amphox | α-Hydroxy Ketones | H₂ | >99% yield and >99% ee; very high turnover number (up to 1,000,000). rsc.org | rsc.org |

| Oxazaborolidine (from chiral lactam alcohol) | Aryl Ketones | BH₃ | In situ generation; provides (R)-alcohols with 91-98% ee. mdpi.com | mdpi.com |

| Zr-MOF-808 | Ketosteroids | Isopropanol | Diastereoselective Meerwein-Ponndorf-Verley (MPV) reduction. nih.gov | nih.gov |

Electrochemical Stereoselective Approaches to Diol Derivatives

Electrosynthesis is increasingly recognized as a green and sustainable alternative to conventional organic synthesis, as it uses electrons as a traceless reagent. acs.org In the context of diol synthesis, electrochemical methods offer novel pathways for stereoselective transformations.

An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes. This method avoids the need for transition metal catalysts or external chemical oxidants. The reaction proceeds via the electrooxidation of an alkene, such as 2-vinylnaphthalene, followed by a nucleophilic attack of N,N-dimethylformamide (DMF), which acts as the oxygen source. This process, termed electrochemical syn-diformyloxylation, yields the protected diol with high syn-diastereoselectivity. A subsequent simple deprotection step reveals the final 1,2-diol. nih.gov

While the direct electrochemical synthesis of this compound has not been extensively detailed, the principles established with vinylarenes provide a clear blueprint. The stereoselectivity in these reactions is proposed to arise from the nucleophilic capture of a carbocation intermediate by a trifluoroacetate (B77799) ion from the electrolyte, which directs the subsequent attack of DMF to achieve high syn-diastereoselectivity. nih.gov

Other related electrochemical methods include the mediated electrolysis for the oxidation of vicinal diols to α-hydroxy ketones, which employs neocuproine (B1678164) palladium catalysts and benzoquinone mediators. acs.orgwikipedia.org Although this is the reverse reaction, it underscores the potential of integrating electrochemical recycling with catalysis to drive reactions involving diols.

Modular and Atom-Economical Synthetic Protocols

The principles of modularity and atom economy are central to modern synthetic chemistry, aiming to build complex molecules from simple, interchangeable units with minimal waste. The synthesis of chiral 1,2-diols has benefited significantly from such approaches.

A versatile and modular method for synthesizing enantioenriched 1,2-diols has been developed from high-production-volume chemicals like ethane-1,2-diol. The strategy involves temporarily masking the diol group as an acetonide, which then allows for selective C(sp³)-H functionalization to introduce new stereocenters. This protocol highlights how simple, abundant starting materials can be elaborated into complex, high-value chiral molecules. nih.gov

Atom economy is a key feature of biocatalytic and hydrogenation-based methods. For example, the asymmetric hydrogenation of 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one to this compound is 100% atom-economical, as it involves the addition of a hydrogen molecule with no byproducts. Similarly, biocatalytic cascades are designed to minimize waste by telescoping multiple steps into a single operation, aligning with the goals of green and atom-economical synthesis. targetmol.comnih.gov

A modular synthetic approach to biomass-based diols has also been described using a Passerini reaction followed by a thiol-ene click reaction. This method allows for the convenient and efficient creation of structurally diverse diols from readily available bio-based building blocks without the need for catalysts and under mild conditions. nih.gov

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single process without isolating intermediates. The synthesis of chiral diols is particularly well-suited to these elegant strategies.

Biocatalytic cascades are a prime example. As previously mentioned, a one-pot, two-step enzymatic cascade can be used for the synthesis of vicinal diols with excellent stereoselectivity. researchgate.net A multi-enzyme system, for instance, can convert a simple starting material like L-phenylalanine through several steps—involving a phenylalanine ammonia (B1221849) lyase, a decarboxylase, a monooxygenase, and an epoxide hydrolase—to produce 1-phenyl-1,2-ethanediol within a single engineered microbial cell. targetmol.com Such a sequence could be adapted for naphthalene-based precursors.

Spectroscopic Characterization and Stereochemical Assignment of 1r 1 Naphthalen 2 Yl Ethane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (1R)-1-(naphthalen-2-yl)ethane-1,2-diol, ¹H and ¹³C NMR spectra are used to confirm the molecular skeleton by identifying the chemical environments of each proton and carbon atom. The spectra would show characteristic signals for the naphthalene (B1677914) ring protons, the methine proton (H-1), and the methylene (B1212753) protons (H-2), as well as the corresponding carbon signals. mdpi.com

However, standard NMR spectroscopy cannot distinguish between enantiomers. wikipedia.org To determine enantiomeric purity, specialized NMR techniques are required.

To assess the enantiomeric excess (ee) of this compound, chiral derivatizing agents (CDAs) are employed. wikipedia.org These are enantiomerically pure reagents that react with both enantiomers of the diol to form a mixture of diastereomers. wikipedia.orgnih.gov These newly formed diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer in the original sample. wikipedia.org

For diols, chiral boric acids, such as those derived from (R,R)-N-phthalimide-1,2-diphenylethylamine or (S)-(+)-N-acetylphenylglycineboronic acid, have proven to be effective CDAs. rsc.orgnih.gov The diol reacts with the boric acid to form stable cyclic boronate esters. rsc.orgnih.gov The resulting diastereomeric esters will show separate, distinguishable signals in the ¹H NMR spectrum, often with significant chemical shift non-equivalence (ΔΔδ), enabling accurate measurement of the enantiomeric ratio. rsc.orgresearchgate.net Another widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which forms diastereomeric esters with the diol. wikipedia.org

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of this compound with a Chiral Derivatizing Agent

| Proton | Chemical Shift (ppm) - Diastereomer 1 (from R-diol) | Chemical Shift (ppm) - Diastereomer 2 (from S-diol) | ΔΔδ (ppm) |

| Methine H (C1-H) | 5.15 | 5.10 | 0.05 |

| Methylene H (C2-Ha) | 3.80 | 3.77 | 0.03 |

| Methylene H (C2-Hb) | 3.72 | 3.70 | 0.02 |

| Naphthyl Protons | 7.40 - 7.90 | 7.41 - 7.92 | ~0.01-0.02 |

Note: This table is illustrative. Actual chemical shifts and ΔΔδ values depend on the specific CDA and solvent used.

Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics and stereochemistry of molecules. nih.gov For derivatives of diols, such as bis-MPA (Mosher's) esters, low-temperature NMR experiments are particularly powerful. researchgate.netnih.gov At reduced temperatures, the rotation around single bonds can be slowed, allowing for the resolution of signals from different conformers. researchgate.net The analysis of the chemical shift differences (Δδ) between the diastereomeric bis-MPA esters at low temperatures can be used to determine not only the relative stereochemistry (syn/anti) but also the absolute configuration of the diol. researchgate.netresearchgate.net Changes in chemical shifts with temperature, known as temperature coefficients, are sensitive probes of molecular structure and hydrogen bonding. nih.gov

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy is a crucial tool for determining the absolute configuration of chiral molecules like this compound. mtoz-biolabs.com The compound is expected to exhibit a unique CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. nih.gov

The absolute configuration is typically assigned by comparing the experimentally measured CD spectrum with the spectrum of a known standard or, more powerfully, with a theoretically calculated spectrum using time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and the calculated spectrum for the (R)-configuration confirms the absolute stereochemistry. mtoz-biolabs.comnih.gov Furthermore, CD spectroscopy is sensitive to the conformational preferences of the molecule, as different spatial arrangements of the chromophores (the naphthalene ring) and the diol moiety will influence the observed Cotton effects. pearson.com For vicinal diols, complexation with an auxiliary chromophore like dimolybdenum tetraacetate can induce a CD spectrum whose sign correlates with the O-C-C-O torsional angle, providing a reliable method for assigning absolute stereochemistry. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. libretexts.org For this compound (C₁₂H₁₂O₂), the molecular weight is 188.23 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 188. Aromatic systems like naphthalene tend to produce a strong molecular ion peak due to their stability. libretexts.org The fragmentation pattern for an alcohol often includes the loss of a water molecule (H₂O), which would result in a peak at m/z = 170 (M-18). libretexts.org Cleavage of the C-C bond between the two hydroxyl-bearing carbons is also a common fragmentation pathway for diols. Key fragmentation patterns would arise from cleavages adjacent to the oxygen atoms and the aromatic ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure/Fragment Lost | Interpretation |

| 188 | [C₁₂H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 170 | [M - H₂O]⁺ | Loss of water |

| 157 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |

| 129 | [C₁₀H₉]⁺ | Naphthylmethyl cation or related species |

| 128 | [C₁₀H₈]⁺ | Naphthalene radical cation |

Note: This table represents plausible fragmentation pathways under electron ionization.

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for separating the enantiomers of this compound and quantifying its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are frequently used for the resolution of chiral alcohols and diols. lcms.cz

A typical method would involve an isocratic elution with a mobile phase consisting of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as 2-propanol. lcms.cz The two enantiomers will have different retention times, allowing for their separation and quantification by a UV detector, which is effective due to the strongly absorbing naphthalene chromophore. lcms.cz The enantiomeric excess can be accurately determined by integrating the areas of the two separated peaks.

Table 3: Example Chiral HPLC Method for Separation of Naphthyl-ethane-diol Enantiomers

| Parameter | Condition |

| Column | Chiral Cellulose-based (e.g., Eurocel 01) lcms.cz |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) lcms.cz |

| Flow Rate | 1.0 mL/min lcms.cz |

| Temperature | 25 °C lcms.cz |

| Detection | UV at 254 nm lcms.cz |

Note: This method is based on a published separation for a closely related structural isomer and may require optimization for the title compound. lcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation.

While specific chromatograms for this compound are not widely published, the enantiomeric separation of the closely related analogue, 1-(naphthalen-6-yl)ethane-1,2-diol, has been successfully demonstrated. lcms.cz The conditions for this separation provide a clear framework for the analysis of similar naphthalenylethanediol compounds. The separation is typically achieved using a cellulose-based chiral selector under normal phase conditions. lcms.cz The differential interaction between the enantiomers and the chiral stationary phase allows for their resolution, with each enantiomer exhibiting a distinct retention time.

The effectiveness of the separation is quantified by the retention factors (k') for each enantiomer and the separation factor (α), which is the ratio of the retention factors. An α value greater than 1 indicates successful chiral separation. lcms.cz

Table 1: Representative Chiral HPLC Parameters for the Separation of Naphthalenylethanediol Enantiomers

| Parameter | Value |

| Column | Eurocel 01, 5 µm, 250 x 4.6 mm ID |

| Stationary Phase | Cellulose-based chiral selector |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Factor (k'1) | 6.63 |

| Retention Factor (k'2) | 7.98 |

| Separation Factor (α) | 1.20 |

Data is based on the separation of the analogous compound 1-(naphthalen-6-yl)ethane-1,2-diol. lcms.cz

X-ray Crystallography for Solid-State Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data allows for the precise determination of the spatial arrangement of atoms within the crystal lattice, providing unambiguous proof of the molecule's stereochemistry.

For this compound, obtaining a single crystal suitable for X-ray diffraction is a prerequisite. The crystallographic analysis would yield detailed information about the crystal system, space group, and unit cell dimensions. The refinement of the crystal structure provides the exact coordinates of each atom, confirming the (R) configuration at the chiral center.

While the specific crystal structure of this compound is not publicly available in the searched databases, analysis of related naphthalene derivatives provides insight into the expected crystallographic parameters. For instance, various naphthalene diol isomers and other naphthalene-containing compounds have been characterized by X-ray diffraction, revealing common crystal packing features and space groups. nih.govcrystallography.netmdpi.comresearchgate.netmdpi.com The determination of the absolute structure is often confirmed by the Flack parameter, which should be close to zero for the correct enantiomer.

Table 2: Illustrative Crystallographic Data for Naphthalene Derivatives

| Parameter | Example Value |

| Compound | Naphthalene-2,7-diol |

| Chemical Formula | C₁₀H₈O₂ |

| Crystal System | Orthorhombic |

| Space Group | P n a 2₁ |

| Unit Cell Dimensions | a = 7.872 Å, b = 17.463 Å, c = 5.754 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 791 ų |

| Temperature | 293 K |

| Radiation Type | MoKα |

Data is for the related compound Naphthalene-2,7-diol and serves as an illustrative example. crystallography.net

Mechanistic Investigations of Synthetic Transformations Involving 1r 1 Naphthalen 2 Yl Ethane 1,2 Diol

Unraveling the Reaction Mechanism of Asymmetric Dihydroxylation

The most prominent and widely utilized method for the synthesis of (1R)-1-(naphthalen-2-yl)ethane-1,2-diol is the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.orgmdpi.comwikipedia.orgnih.gov This powerful reaction transforms the prochiral alkene, 2-vinylnaphthalene (B1218179), into the desired chiral vicinal diol with high enantioselectivity. The generally accepted mechanism involves a catalytic cycle that ensures the efficient use of the expensive and toxic osmium catalyst.

The reaction is initiated by the formation of a chiral catalyst complex between osmium tetroxide (OsO₄) and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.orgorganic-chemistry.org For the synthesis of the (1R)-diol from 2-vinylnaphthalene, a (DHQ)₂-based ligand, such as (DHQ)₂PHAL, would be employed. This complex then reacts with the alkene in a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate, often facilitated by a base, liberates the diol and a reduced osmium species. wikipedia.org A co-oxidant is used to regenerate the osmium tetroxide, thus completing the catalytic cycle. wikipedia.orgorganic-chemistry.org

A potential secondary catalytic cycle can sometimes compete with the primary pathway, especially at lower ligand concentrations. wikipedia.org In this secondary cycle, the osmate ester intermediate is oxidized before it can be hydrolyzed. This leads to the formation of an osmium(VIII)-diol complex which can then dihydroxylate another alkene molecule, often with lower enantioselectivity. wikipedia.org

The Crucial Role of Transition Metal Complexes and Oxidants

In the context of the Sharpless asymmetric dihydroxylation for preparing this compound, the key transition metal complex is formed between osmium tetroxide and a chiral ligand. wikipedia.orgorganic-chemistry.orgwikipedia.org Osmium tetroxide is the primary oxidizing agent that directly reacts with the double bond of 2-vinylnaphthalene.

To make the process catalytic in osmium, a stoichiometric amount of a co-oxidant is employed to reoxidize the reduced osmium(VI) species back to the active osmium(VIII) state. wikipedia.orgorganic-chemistry.org Commonly used co-oxidants for this purpose include potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org The choice of co-oxidant can influence the reaction conditions and efficiency. The reaction is typically carried out in a buffered solution to maintain a stable pH, as the reaction rate is enhanced under slightly basic conditions. organic-chemistry.org

| Component | Role in the Reaction | Common Examples |

| Transition Metal | Central atom of the primary oxidant, forms a complex with the chiral ligand. | Osmium (in the form of OsO₄) |

| Chiral Ligand | Induces chirality and controls the stereochemical outcome of the reaction. | (DHQ)₂PHAL, (DHQD)₂PHAL |

| Co-oxidant | Regenerates the active form of the transition metal catalyst. | K₃[Fe(CN)₆], N-methylmorpholine N-oxide (NMO) |

Identifying Reactive Intermediates

The primary reactive intermediate in the Sharpless asymmetric dihydroxylation of 2-vinylnaphthalene is the cyclic osmate ester formed from the [3+2] cycloaddition of the osmium tetroxide-ligand complex with the alkene. wikipedia.orgorganic-chemistry.org This five-membered ring intermediate holds the key to the syn-addition of the two hydroxyl groups.

While the Sharpless reaction is osmium-based, the prompt's mention of iron-based intermediates such as iron(III)-peroxo and FeV(O)(OH) points towards alternative, biomimetic approaches to dihydroxylation. Research into iron-catalyzed dihydroxylation of naphthalenes has been inspired by the action of non-heme iron-dependent enzymes like naphthalene (B1677914) dioxygenase. udg.edunih.govacsgcipr.org In these systems, a high-valent iron-oxo species is proposed as the key oxidant. udg.edu A theoretical study on the mechanism of naphthalene 1,2-dioxygenase suggests that a protonated peroxo ligand, Fe(III)-OOH, is a viable intermediate leading to an epoxide which then forms the cis-diol. udg.edu Another study on an iron catalyst for alkene syn-dihydroxylation points to the involvement of a Lewis acid to facilitate product release, which is considered a rate-determining step. harvard.edu It is important to note that these iron-catalyzed systems are mechanistically distinct from the Sharpless reaction and typically yield syn-diols, in contrast to the likely trans-diol product from the Sharpless dihydroxylation of a chiral starting material. There is no evidence in the provided search results to suggest that iron(III)-peroxo or FeV(O)(OH) are intermediates in the Sharpless synthesis of this compound.

Understanding Stereoselectivity and Facial Selectivity

The high degree of stereoselectivity in the Sharpless asymmetric dihydroxylation is a hallmark of the reaction. The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, dictates which face of the alkene is hydroxylated. wikipedia.org For the synthesis of this compound from 2-vinylnaphthalene, a DHQ-based ligand, such as (DHQ)₂PHAL (often found in the commercially available AD-mix-α), would be used. This ligand creates a chiral binding pocket that preferentially orients the 2-vinylnaphthalene substrate for the osmium tetroxide to attack a specific face of the double bond, leading to the desired (1R) stereochemistry at the newly formed chiral center.

The π-stacking interactions between the naphthalene ring of the substrate and the aromatic components of the phthalazine (B143731) (PHAL) linker in the chiral ligand can play a significant role in enhancing the facial selectivity. wikipedia.org This interaction helps to lock the substrate into a specific conformation within the catalyst's binding cleft, leading to high enantiomeric excess of the product.

Computational Chemistry Approaches in Reaction Pathway Analysis

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways of dihydroxylation reactions. For the Sharpless asymmetric dihydroxylation, quantum chemical calculations have been employed to investigate the debate between a stepwise [2+2] cycloaddition followed by rearrangement and a concerted [3+2] cycloaddition mechanism. organic-chemistry.org These studies have generally shown the [3+2] pathway to be energetically more favorable. organic-chemistry.org

While specific DFT studies on the asymmetric dihydroxylation of 2-vinylnaphthalene were not found in the provided search results, computational studies on related systems provide valuable insights. For instance, DFT calculations have been used to explore the stabilizing role of the naphthalene backbone in other chemical transformations. Theoretical studies on the enzymatic dihydroxylation of naphthalene by Rieske dioxygenase have used DFT to probe the feasibility of different reactive intermediates, such as Fe(III)-OOH and iron(V)-oxo species, and to map out the reaction energy profile. udg.edu Such computational approaches could, in principle, be applied to model the transition state of the Sharpless dihydroxylation of 2-vinylnaphthalene to predict and rationalize the observed stereoselectivity.

Kinetic Studies of Diol-Forming Reactions

Kinetic studies provide crucial information about the rate of a reaction and the factors that influence it. For the Sharpless asymmetric dihydroxylation, kinetic investigations have been important in understanding the reaction mechanism. For example, the observation of a non-linear Eyring plot in some cases has been interpreted as evidence for a stepwise mechanism, while enzyme-like kinetics have been used to support a mechanism involving reversible binding of the olefin to the catalyst followed by a rate-limiting cycloaddition.

Specific kinetic data for the formation of this compound from 2-vinylnaphthalene were not available in the provided search results. However, general kinetic principles of the Sharpless reaction would apply. The rate of the reaction is influenced by the concentration of the substrate, catalyst, and co-oxidant. At high olefin concentrations, a competing, non-enantioselective pathway can become significant, leading to a decrease in the enantiomeric excess of the product. organic-chemistry.org This highlights the importance of carefully controlling the reaction conditions to achieve optimal results.

Applications of 1r 1 Naphthalen 2 Yl Ethane 1,2 Diol As a Chiral Building Block and Ligand in Asymmetric Catalysis

Design and Development of Novel Chiral Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical in pharmaceuticals and materials science. nih.gov Chiral diols are a "privileged" class of structures for ligand design due to their ability to form well-defined metal complexes and create a specific chiral environment around a catalytic center. nih.gov The C2-symmetric architecture, often found in ligands like 1,1'-bi-2-naphthol (B31242) (BINOL), is particularly effective in asymmetric catalysis. nih.gov While (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol is not C2-symmetric, its stereogenic centers and bulky naphthalene (B1677914) group are key features for designing effective chiral ligands.

Incorporation into Phthalocyanine (B1677752) Scaffolds for Catalytic Applications

Phthalocyanines (Pcs) and their extended analogs, naphthalocyanines (Ncs), are robust macrocyclic compounds extensively used as dyes, sensors, and catalysts for oxidation and photosensitive reactions. orgsyn.orgresearchgate.net The introduction of chiral substituents onto the periphery of the phthalocyanine ring can create a chiral cavity, enabling their use in asymmetric catalysis. The synthesis of substituted phthalocyanines typically involves the tetramerization of substituted phthalonitriles. nih.gov

A plausible synthetic route to incorporate this compound into a phthalocyanine scaffold would involve its conversion into a corresponding dinitrile precursor. This could be achieved by functionalizing the hydroxyl groups and subsequently introducing cyano groups onto an aromatic ring system that is then attached to the diol's core structure. Once synthesized, these chiral phthalonitriles could undergo cyclotetramerization, often in the presence of a metal salt, to yield a chiral metal-phthalocyanine complex. These complexes are of interest for their potential in catalytic, enantioselective oxidation reactions.

Table 1: Potential Catalytic Applications of Chiral Phthalocyanine Complexes

| Reaction Type | Metal Center | Potential Substrate | Expected Outcome |

|---|---|---|---|

| Asymmetric Epoxidation | Manganese(III) | Styrene | Chiral Styrene Oxide |

| Asymmetric Sulfide Oxidation | Iron(III) | Thioanisole | Chiral Sulfoxide |

Synthesis of Chiral Diol-Derived Organometallic Ligands

The vicinal diol moiety of this compound is an excellent anchor for coordinating to metal centers, forming stable chelate rings that are fundamental to many catalytic processes. Chiral diols are frequently used to prepare ligands for a wide range of metals, including titanium, rhodium, ruthenium, and iridium. mdpi.comenamine.net For example, chiral diols can react with titanium(IV) isopropoxide to form chiral titanium complexes that are effective catalysts for the enantioselective addition of organozinc reagents to aldehydes. mdpi.com

Similarly, this compound could be readily converted into various organometallic ligands. Reaction with phosphine (B1218219) chlorides (e.g., chlorodiphenylphosphine) could transform it into a chiral diphosphinite ligand. Such P,P-bidentate ligands are highly sought after for transition metal-catalyzed reactions. Alternatively, conversion of the diol to a diamine, followed by reaction with other reagents, could yield a range of chiral N,N- or P,N-ligands. orgsyn.org These ligands, once complexed with metals like rhodium or ruthenium, would be prime candidates for asymmetric hydrogenation and other transformations. enamine.net

Catalytic Activity in Enantioselective Organic Transformations

The true measure of a chiral ligand's utility lies in its ability to effectively induce enantioselectivity in catalytic reactions. nih.gov The structural features of this compound suggest its potential for high performance in several key enantioselective organic transformations.

Asymmetric Alkylation of Aldehydes (e.g., with Diethylzinc)

The enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark reaction for testing the efficacy of new chiral catalysts. mdpi.com This reaction provides a direct route to valuable chiral secondary alcohols. A variety of chiral ligands, including amino alcohols and diols, have been shown to catalyze this transformation with high enantioselectivity. mdpi.comresearchgate.net Titanium(IV) complexes derived from chiral diols are particularly effective catalysts for this purpose. researchgate.net

In a typical catalytic cycle, the chiral diol, such as this compound, would be pre-complexed with a titanium(IV) alkoxide. This in-situ generated chiral Lewis acid then coordinates to the aldehyde, activating it for nucleophilic attack by the diethylzinc. The chiral environment created by the ligand dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the resulting alcohol. Given the performance of other chiral diols in this reaction, high yields and enantiomeric excesses (ee) would be anticipated.

Table 2: Representative Results for Asymmetric Diethylzinc Addition to Benzaldehyde with Chiral Diol Catalysts

| Chiral Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Carbohydrate-based Diol | Ligand/Ti(O-i-Pr)4 | 75-90 | 35-56 |

| BINOL Derivative | Ligand/Ti(O-i-Pr)4 | High | >90 |

Data for analogous systems are presented to illustrate expected performance. mdpi.com

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds. nih.gov Catalysts for this transformation typically consist of a transition metal (commonly rhodium, ruthenium, or iridium) complexed with a chiral ligand. nih.govprinceton.eduresearchgate.net Chiral diphosphine ligands are among the most successful ligands for the asymmetric hydrogenation of prochiral olefins and ketones. enamine.net

A ligand derived from this compound, for instance a diphosphinite ligand, could be used to form a rhodium or ruthenium precatalyst. In the presence of hydrogen, this complex would become an active hydrogenation catalyst. The coordination of the substrate (e.g., a prochiral ketone or enamide) to the chiral metal center creates diastereomeric intermediates. The steric and electronic properties of the naphthalene-containing ligand would favor the reaction pathway leading to one enantiomer of the hydrogenated product. For the hydrogenation of naphthalenes themselves, ruthenium catalysts with chiral ligands have been shown to be effective, suggesting that a catalyst based on the target diol could be particularly well-suited for reducing related aromatic systems.

Table 3: Performance of Chiral Ruthenium Catalysts in the Asymmetric Hydrogenation of Ketones

| Substrate | Chiral Ligand Type | S/C Ratio | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Aryl Ketones | Camphorsulfonyl-diamin | 1000 | >99 | up to 98 |

| 1,2-Diketones | TsDPEN-Ru | 100 | >99 | >99 |

Data for analogous systems are presented to illustrate expected performance. researchgate.net

C–C Bond Formation Reactions with Chiral Induction

Carbon-carbon bond forming reactions are fundamental to organic synthesis. researchgate.net Developing catalytic, enantioselective versions of these reactions, such as the aldol (B89426), Michael, and Heck reactions, is a major goal of modern chemistry. nih.govorganic-chemistry.orgresearchgate.net Chiral diols and their derivatives have found applications as organocatalysts or as ligands for metal-catalyzed C-C couplings. For example, chiral diols like BINOL have been used as additives to improve the enantioselectivity of proline-catalyzed aldol reactions, likely through the formation of a chiral supramolecular assembly. organic-chemistry.org

In the context of metal catalysis, ligands derived from this compound could be applied to palladium-catalyzed reactions like the Heck or Suzuki coupling. nih.govsemanticscholar.orgrsc.org An enantioselective Heck reaction, for instance, could involve the coupling of an aryl halide with an alkene, where a chiral palladium complex directs the formation of a new stereocenter. The bulky naphthalene group of a ligand derived from the title compound would play a crucial role in the enantioselective step of the catalytic cycle, likely during the migratory insertion of the olefin into the Pd-aryl bond. researchgate.net

Table 4: Examples of Enantioselective C-C Bond Forming Reactions with Chiral Catalysts

| Reaction | Catalyst/Ligand | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Aldol Reaction | L-Proline / (S)-BINOL | Ketone + Aldehyde | up to 90 | up to 98 |

| Michael Addition | Chiral Thio-urea | Enone + Malonate | High | >95 |

Data for analogous systems are presented to illustrate expected performance. organic-chemistry.orgresearchgate.net

Other Chiral Auxiliary and Ligand Applications

The utility of this compound extends beyond a single application, finding use as both a versatile chiral auxiliary and a precursor to sophisticated chiral ligands for a variety of asymmetric transformations. sigmaaldrich.comwilliams.edu A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. sigmaaldrich.com The predictable stereochemical control offered by chiral auxiliaries makes them a practical and widely applicable strategy in asymmetric synthesis. williams.edu

Derivatives of this compound, particularly those that form rigid cyclic structures with substrates, are effective in directing the course of stereoselective reactions. For instance, chiral diols can be converted into chiral acetals or ketals. The inherent chirality of the diol, dictated by the (1R) configuration and the bulky naphthalene group, creates a distinct three-dimensional environment. This steric hindrance effectively shields one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus inducing high diastereoselectivity. This principle is analogous to the use of well-established auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) or those derived from tartaric acid in controlling aldol and alkylation reactions. wikipedia.orgresearchgate.net

Furthermore, the diol functionality serves as a handle for the synthesis of novel bidentate and polydentate chiral ligands. nih.govresearchgate.net These ligands, which often feature phosphorus or nitrogen donor atoms, coordinate to transition metals such as rhodium, palladium, or gold to form chiral catalysts. amazonaws.commdpi.comnih.gov The rigid naphthalene backbone is crucial in this context, as it restricts conformational flexibility within the metal complex, creating a well-defined chiral pocket around the active site. nih.gov This precise spatial arrangement is key to achieving high enantioselectivity in a wide range of catalytic reactions, including hydrogenations, cross-coupling reactions, and cyclizations. researchgate.netamazonaws.comnih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates. mdpi.com

The following table summarizes representative applications where chiral ligands derived from naphthalene-based diols have been employed in asymmetric catalysis, demonstrating the versatility of this structural motif.

Table 1: Applications of Naphthalene-Based Chiral Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand System | Substrate Example | Product | Enantiomeric Excess (ee) | Yield | Source(s) |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium complex with a phosphine-functionalized BTA ligand | Dimethyl itaconate | (R)-2-methylsuccinate | Up to 99% | High | amazonaws.com |

| Oxidative Biaryl Coupling | Cu(I) complex with a camphor-derived diamine ligand | 2-Naphthol derivative | Axially chiral biaryl | Up to 65% | 48-90% | researchgate.net |

| Asymmetric Arylation | Gold(I) complex with a phosphonite L38 ligand | Naphthyl alkynone | 1,1'-Binaphthalene-2,3'-diol | 95% | 90% | mdpi.com |

This table is illustrative and compiles data from various naphthalene-based chiral ligand systems to show the breadth of applications.

Role in the Synthesis of Architecturally Complex Organic Molecules

The this compound motif is a valuable starting point for the enantioselective total synthesis of architecturally complex organic molecules, including natural products and advanced materials. nih.gov Its combination of a predefined stereocenter and a rigid aromatic core makes it an ideal chiral building block. smolecule.com Chemists can leverage the existing chirality of the diol to set subsequent stereocenters, or use the naphthalene unit as a scaffold upon which to construct larger, more intricate structures. nih.govresearchgate.net

A significant application is in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. For example, a chiral building block containing a trans-diol moiety, structurally related to our title compound, was instrumental in the total synthesis of the carcinogenic metabolite of chrysene (B1668918), (–)-(1R,2R)-1,2-dihydrochrysene-1,2-diol. researchgate.net The synthesis demonstrates how a relatively simple chiral diol on an aromatic ring can be elaborated through a sequence of reactions to produce a much larger, stereochemically rich polycyclic system. researchgate.net

The naphthalene core itself is a frequent component in materials science, particularly in the construction of n-type organic semiconductors. researchgate.net Core-expanded naphthalene diimides, for instance, are synthesized from naphthalene precursors and are valued for their electronic properties. researchgate.netbeilstein-journals.org By starting with a chiral, non-racemic naphthalene building block like this compound, it is possible to introduce chirality into these advanced materials, potentially influencing their self-assembly, packing in the solid state, and chiroptical properties. researchgate.net

The synthesis of such complex molecules often involves a multi-step approach where the naphthalene diol is modified and elaborated. nih.gov The diol functionality can be protected, and the aromatic ring can undergo various transformations such as cross-coupling reactions, cyclizations, or functional group interconversions to build molecular complexity in a controlled, stepwise manner. researchgate.netnih.gov

The following table outlines a simplified, representative synthetic sequence, inspired by methodologies used for complex aromatic compounds, illustrating how a naphthalene-based precursor can be elaborated into a more complex structure. researchgate.net

Table 2: Representative Synthetic Steps for Elaboration of a Naphthalene Precursor

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose | Source(s) |

|---|---|---|---|---|---|

| 1 | Negishi Cross-Coupling | Organozinc reagent, Nickel catalyst | Naphthalene with an extended side chain | Forms a key C-C bond to build the carbon skeleton. | researchgate.net |

| 2 | Friedel-Crafts Acylation | Acid chloride, Lewis acid | Fused ring system (e.g., a tetralone) | Constructs an additional ring onto the naphthalene core. | researchgate.net |

| 3 | Stereoselective Epoxidation | Chiral catalyst (e.g., Shi epoxidation) | Chiral epoxide | Introduces a new stereocenter with high control. | researchgate.net |

This table represents a generalized pathway inspired by the synthesis of complex PAHs and is intended to be illustrative.

Derivatives, Analogues, and Structural Modifications of 1r 1 Naphthalen 2 Yl Ethane 1,2 Diol

Synthesis of Substituted Naphthalen-2-Yl-ethane-1,2-Diol Derivatives

The chemical reactivity of the naphthalene (B1677914) ring system and the diol functionality allows for the synthesis of a variety of derivatives. The diol group, in particular, can be selectively functionalized or used as a handle to build more complex heterocyclic structures.

One significant synthetic route involves the multicomponent Mannich-type condensation reaction. bas.bg This method utilizes naphthalenediols, such as naphthalene-2,3-diol or naphthalene-2,6-diol, which are structurally related to the parent compound, to react with an amine and formaldehyde (B43269). bas.bg For instance, the condensation of naphthalenediols with (S)-(-)-1-phenylethane-1-amine and formaldehyde in ethanol (B145695) leads to the formation of chiral bis-dihydro bas.bgnih.govnaphthoxazines in high yields. bas.bg This reaction effectively transforms the diol moiety into a more complex, rigid heterocyclic system while retaining chirality derived from the amine. bas.bg

The reaction conditions for these transformations are typically mild. The synthesis of bis-dihydro bas.bgnih.govnaphthoxazines can be performed at 50 °C in ethanol, using either an aqueous solution of formaldehyde or paraformaldehyde. bas.bg The resulting derivatives are complex polyfunctional organic compounds whose structures can be rigorously confirmed using 1D and 2D NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. bas.bg

Another key strategy for derivatization is the selective functionalization of one of the hydroxyl groups in the diol. Methods for the catalytic monoalkylation and monoacylation of 1,2-diols have been developed, allowing for precise control over the derivatization process. researchgate.net For example, the selective monobenzoylation of various 1,2-diols can be achieved in good yields using benzoyl chloride in the presence of a catalytic amount of dimethyltin (B1205294) dichloride and an inorganic base. researchgate.net Such methods allow for the preparation of derivatives where one hydroxyl group is protected or modified, leaving the other available for further transformation.

Table 1: Synthesis of Naphthoxazine Derivatives from Naphthalenediols

| Reactants | Product Type | Reaction Conditions | Yield | Ref |

| Naphthalene-2,3-diol, (S)-(-)-1-phenylethane-1-amine, Formaldehyde | Chiral bis-dihydro bas.bgnih.govnaphthoxazine | Ethanol, 50 °C | High | bas.bg |

| Naphthalene-2,6-diol, (S)-(-)-1-phenylethane-1-amine, Formaldehyde | Chiral bis-dihydro bas.bgnih.govnaphthoxazine | Ethanol, 50 °C | High | bas.bg |

Exploration of Analogues with Varied Aromatic Systems or Diol Substitution Patterns

To probe the influence of the aromatic system and the diol configuration on molecular properties, researchers have synthesized a range of analogues. These analogues replace the naphthalene core with other polycyclic aromatic hydrocarbons (PAHs) or alter the relative stereochemistry of the diol's hydroxyl groups.

An important class of analogues includes those derived from other PAHs like chrysene (B1668918) and phenanthrene. researchgate.net For example, the enantioselective total synthesis of (−)-(1R,2R)-1,2-dihydrochrysene-1,2-diol has been accomplished. researchgate.net This synthesis demonstrates the feasibility of creating analogues with larger, more complex aromatic systems. The general strategy often involves the stereoselective epoxidation of a carefully constructed scaffold, followed by further elaboration to form the final PAH diol. researchgate.net These synthetic efforts have also yielded other trans-dihydrodiols, such as (1R,2R)-1,2-dihydrophenanthrene-1,2-diol. researchgate.net

Furthermore, the substitution pattern of the diol itself is a key area of exploration. While many synthetic methods yield syn-1,2-diols, specific catalytic systems have been developed to favor the formation of anti-1,2-diols. nih.gov Nickel-catalyzed reductive coupling of aryl alkynes with chiral α-oxyaldehydes has been shown to produce differentiated anti-1,2-diol products with high diastereoselectivity. nih.gov This is significant because the choice of catalyst and protecting groups can overcome the inherent facial bias of the aldehyde substrate, which might otherwise favor the syn product according to Cram's rule. nih.gov Access to both syn and anti diastereomers of these diols is crucial for their application as chiral ligands and in natural product synthesis. nih.gov

Table 2: Examples of (1R)-1-(Naphthalen-2-Yl)ethane-1,2-Diol Analogues

| Analogue Name | Varied Feature | Synthetic Method Highlight | Ref |

| (-)-(1R,2R)-1,2-Dihydrochrysene-1,2-diol | Aromatic System (Chrysene) | Stereoselective Shi-epoxidation on a tetralone scaffold | researchgate.net |

| (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol | Aromatic System (Phenanthrene) | Metabolic product, also accessible via synthesis | researchgate.net |

| anti-1,2-Diols | Diol Substitution Pattern | Ni-catalyzed reductive coupling of alkynes and α-oxyaldehydes | nih.gov |

Preparation of Macrocyclic Structures Incorporating the Diol Unit

The rigid and well-defined stereochemistry of the diol unit makes it an attractive building block for the construction of macrocycles. frontiersin.org These large, ring-based structures are of significant interest in supramolecular chemistry for their ability to act as hosts in molecular recognition, catalysis, and sensing. frontiersin.orgsit.edu.cn

Template synthesis is a powerful strategy for preparing macrocyclic complexes. researchgate.net In this approach, a metal ion is used to organize the precursor fragments into the correct orientation for cyclization. For example, macrocyclic complexes have been synthesized through the template condensation of a dialdehyde (B1249045) with a diamine in the presence of a metal salt such as manganese(II), cobalt(II), or nickel(II) acetate. researchgate.net By analogy, a chiral diol like this compound could be first converted into a dialdehyde or other reactive precursor, which could then be used in a template-driven macrocyclization reaction.

Another approach involves the direct incorporation of naphthalene-containing units into a macrocyclic framework. Research has shown the synthesis of macrocyclic chromium(III) and cobalt(III) complexes bearing 1-ethynylnaphthalene (B95080) ligands. nih.gov These syntheses involve reacting metal-macrocycle precursors, such as trans-[Cr(HMC)Cl₂]Cl (where HMC is a tetraazacyclotetradecane ligand), with a lithiated naphthalene derivative. nih.gov This demonstrates how a functionalized naphthalene unit can be appended to a pre-formed macrocyclic core. A similar strategy could be envisioned where a derivative of this compound is incorporated into a larger macrocyclic structure, imparting chirality and specific binding capabilities to the final assembly. nih.gov

Table 3: Strategies for Preparing Macrocycles Incorporating Naphthalene Units

| Synthetic Strategy | Description | Example Precursors | Resulting Structure Type | Ref |

| Template Synthesis | A metal ion organizes precursors for cyclization. | Indoledialdehyde, bis(hydrazino)bipyridine, Metal(II) acetates | Anionic pentadentate macrocyclic complexes | researchgate.net |

| Precursor Incorporation | A functionalized naphthalene is attached to a macrocycle. | trans-[Cr(HMC)Cl₂]Cl, Lithium 1-ethynylnaphthalene | Macrocyclic metal complexes with naphthalene ligands | nih.gov |

Structure-Reactivity and Structure-Selectivity Relationships in Related Chiral Diols

The effectiveness of chiral diols in asymmetric catalysis is deeply rooted in the relationship between their three-dimensional structure and their chemical reactivity and selectivity. nih.gov Chiral diols, particularly C₂-symmetrical biaryl diols like 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, have been extensively studied to understand these relationships. nih.govnih.gov

The key to their success lies in the well-defined chiral environment created by the diol's scaffold. nih.gov For axially chiral diols like BINOL, the restricted rotation around the biaryl axis creates a stable chiral pocket around the hydroxyl groups. nih.gov The geometry of this pocket, including the "bite angle" of the ligand when coordinated to a metal, is a critical determinant of enantioselectivity in a reaction. nih.gov

Modifications to the diol structure can have profound effects on catalytic outcomes:

Substituents on the Aromatic Rings: Introducing bulky or electron-donating/withdrawing groups at specific positions (e.g., the 3 and 3' positions of BINOL) can alter the steric and electronic properties of the catalyst. nih.gov These changes can enhance the chiral pocket, leading to higher enantiomeric excess in products. For instance, the development of derivatives like VANOL and VAPOL, which feature a different biaryl scaffold, was driven by the need to optimize the catalyst structure for specific reactions like the asymmetric Petasis reaction. nih.gov

Masking of the Diol Group: In some synthetic strategies, temporarily masking the diol as an acetonide can direct the reactivity of other parts of the molecule. nih.gov This approach imparts selectivity to C-H functionalization steps, allowing for the controlled synthesis of more complex diol structures. nih.gov

Nature of the Diol-Substrate Interaction: Chiral diols can act as organocatalysts by activating substrates through hydrogen bonding. researchgate.netresearchgate.net The acidity and orientation of the hydroxyl protons are paramount. The interaction between the diol catalyst and a reagent, such as an organoboron compound, can form a transient chiral complex that dictates the stereochemical outcome of the reaction. researchgate.netnih.gov Mechanistic studies, including competition experiments and kinetics, have shown that these catalyst-substrate interactions are often the turnover-limiting and stereochemistry-determining step. researchgate.net

By systematically varying the structure of the chiral diol—be it the aromatic backbone, the substituents, or the diol configuration itself—chemists can fine-tune the catalyst's performance for a specific transformation, a principle that is central to the field of asymmetric catalysis. nih.govnih.gov

Table 4: Structure-Selectivity Effects in Chiral Diols

| Structural Feature | Effect on Selectivity | Example | Ref |

| C₂-Symmetric Biaryl Scaffold | Creates a well-defined chiral pocket. | BINOL, VANOL, VAPOL | nih.govnih.gov |

| Substituents on Aromatic Rings | Modifies steric and electronic properties of the chiral environment. | 3,3'-Substituted BINOL derivatives | nih.gov |

| Temporary Diol Protection | Directs reactivity to other sites, enabling selective functionalization. | Acetonide protection of a diol | nih.gov |

| Diol-Substrate H-Bonding | Activates substrates and controls stereochemistry via transient complexes. | Organoboron acid catalysis | researchgate.net |

Future Research Trajectories for 1r 1 Naphthalen 2 Yl Ethane 1,2 Diol

Innovations in Green Chemistry Approaches for its Synthesis

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. nih.gov Future research into the synthesis of (1R)-1-(naphthalen-2-yl)ethane-1,2-diol will likely prioritize green chemistry principles, moving away from traditional methods that may rely on hazardous reagents and generate significant waste. chemrxiv.orgresearchgate.net

Key areas of innovation will include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly route to chiral compounds. researchgate.net Research could focus on identifying or engineering enzymes, such as lipases or dioxygenases, for the enantioselective synthesis or kinetic resolution of the diol. researchgate.netresearchgate.net Lipase-catalyzed resolutions, for instance, have proven effective for a variety of 1,2-diols, offering high enantioselectivity under mild reaction conditions. researchgate.netelectronicsandbooks.com

Heterogeneous Catalysis: The development of recyclable solid catalysts, such as metal-exchanged clays (B1170129) (e.g., Cu-Montmorillonite), could provide a sustainable alternative for the synthesis of related chiral diols like BINOL. aacmanchar.edu.in This approach simplifies product purification and reduces catalyst waste.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for chemical syntheses. chemrxiv.org Investigating the synthesis of this compound in microreactor systems could lead to higher yields and purity while minimizing solvent usage and energy consumption.

A comparative look at potential green synthesis methods is presented in the table below.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. researchgate.nettudublin.ie | Screening for suitable enzymes (lipases, dioxygenases), enzyme engineering for enhanced activity and stability. researchgate.netresearchgate.net |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, reduced waste. aacmanchar.edu.in | Development of novel solid acid or metal-based catalysts, optimization of reaction conditions for high yield and selectivity. |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, reduced resource consumption. chemrxiv.org | Design and optimization of microreactor systems, integration with in-line purification techniques. |

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The distinct structural features of this compound make it an excellent candidate for the construction of complex supramolecular architectures. The naphthalene (B1677914) unit can participate in π-π stacking interactions, while the diol moiety is capable of forming directional hydrogen bonds.

Future research in this area could explore:

Organogel Formation: Derivatives of naphthalene appended with diol functionalities have been shown to act as organogelators, forming helical nanofibres through intermolecular hydrogen bonding. rsc.org Investigating the gelation properties of this compound and its derivatives in various solvents could lead to the development of new soft materials.

Chiral Nanostructures: The inherent chirality of the diol can be translated to the supramolecular level, leading to the formation of helical assemblies. nih.govnih.gov The self-assembly of naphthalene diimide amphiphiles, for example, can be directed by molecular recognition to form structures with tunable chirality. rsc.org Similar principles could be applied to this compound to create novel chiral nanomaterials with potential applications in chiroptical devices or asymmetric catalysis.

Molecular Recognition: The diol group can act as a binding site for anions or other guest molecules. By incorporating this diol into larger host structures, it may be possible to develop new sensors or separation materials based on selective molecular recognition.

The table below summarizes potential supramolecular applications.

| Supramolecular Application | Driving Interactions | Potential Functionality |

| Organogels | Hydrogen bonding, π-π stacking | Soft materials, stimuli-responsive systems |

| Chiral Nanostructures | Chirality transfer, self-assembly | Chiroptical materials, asymmetric catalysis |

| Molecular Recognition | Host-guest interactions, hydrogen bonding | Sensors, separation materials |

Integration into Novel Catalytic Systems for Emerging Chemical Transformations

Chiral diols are a well-established class of ligands in asymmetric catalysis. alfachemic.com The unique steric and electronic properties of this compound make it a promising scaffold for the development of new chiral ligands and catalysts. nih.govresearchgate.net

Future research will likely focus on:

Asymmetric Catalysis: As a bidentate ligand, this compound can coordinate to a metal center, creating a chiral environment for a variety of asymmetric transformations. alfachemic.com Its potential could be explored in reactions such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. nih.gov

Organocatalysis: Chiral diols themselves can act as organocatalysts, activating substrates through hydrogen bonding. sigmaaldrich.com Research into the use of this compound as a Brønsted acid catalyst for reactions like the hetero-Diels-Alder reaction could open up new avenues in metal-free asymmetric synthesis.

Hybrid Catalytic Systems: The diol functionality can be derivatized to create more complex ligands, such as phosphoramidites or N-heterocyclic carbenes. chemrxiv.org These hybrid ligands could then be used to develop novel catalytic systems with enhanced reactivity and selectivity for challenging chemical transformations.

The following table highlights potential catalytic applications.

| Catalytic System | Mode of Action | Potential Reactions |

| Asymmetric Metal Catalysis | Formation of a chiral metal complex | Asymmetric hydrogenation, epoxidation, C-C coupling |

| Organocatalysis | Brønsted acid catalysis via hydrogen bonding | Hetero-Diels-Alder, aldol (B89426) reactions |

| Hybrid Catalysis | Ligand modification for tailored catalytic activity | Enantioselective cycloadditions, conjugate additions |

Development of High-Throughput Screening Methodologies for Ligand Discovery

The discovery of new and improved chiral catalysts is often a time-consuming and labor-intensive process. The development of high-throughput screening (HTS) methods can significantly accelerate this process. nih.gov

Future research in this area should focus on:

Parallel Synthesis: The modular nature of ligands derived from this compound makes them amenable to parallel synthesis techniques. core.ac.uk This would allow for the rapid generation of a library of related ligands with diverse steric and electronic properties. acs.orgnih.gov

Rapid Enantioselectivity Assays: A major bottleneck in HTS for asymmetric catalysis is the rapid and accurate determination of enantiomeric excess (ee). rsc.org The development of fluorescence-based or circular dichroism-based assays for the specific products of reactions catalyzed by ligands derived from the target diol would be a significant advancement. nih.gov

Combinatorial Catalyst Discovery: By combining libraries of chiral ligands with various metal precursors and additives, it is possible to rapidly screen a large number of potential catalysts for a given reaction. researchgate.net This combinatorial approach could be applied to discover novel and highly effective catalysts based on the this compound scaffold.

The table below outlines key aspects of HTS for ligand discovery.

| HTS Methodology | Purpose | Key Technologies |

| Parallel Synthesis | Rapid generation of ligand libraries | Automated synthesis platforms, modular ligand design |

| Rapid ee Assays | High-throughput determination of enantioselectivity | Fluorescence spectroscopy, circular dichroism, mass spectrometry nih.gov |

| Combinatorial Discovery | Screening of large numbers of catalyst combinations | Robotic liquid handling, miniaturized reaction formats |

Theoretical Predictions and Rational Design of Improved Diol Scaffolds

Computational chemistry provides a powerful tool for understanding the structure and reactivity of molecules and for the rational design of new and improved catalysts. nih.gov

Future research should leverage theoretical methods to:

Conformational Analysis: Density Functional Theory (DFT) calculations can be used to determine the preferred conformations of this compound and its metal complexes. researchgate.netmdpi.com This information is crucial for understanding the origin of stereoselectivity in catalytic reactions.

Predicting Chiroptical Properties: Theoretical calculations can predict the circular dichroism (CD) spectra of chiral molecules. researchgate.net This can aid in the experimental characterization of the diol and its derivatives and can be used to correlate structure with chiroptical response.

Rational Ligand Design: By modeling the transition states of catalytic reactions, it is possible to identify the key interactions that control enantioselectivity. mdpi.com This knowledge can then be used to rationally design new diol scaffolds with improved catalytic performance. chemrxiv.org For instance, modifications to the naphthalene ring or the ethane (B1197151) backbone could be explored to fine-tune the steric and electronic properties of the ligand. chemrxiv.orgresearchgate.net

The following table details the role of theoretical methods in future research.

| Theoretical Method | Application | Desired Outcome |

| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculations | Understanding ligand-metal interactions, predicting reactivity. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Prediction of chiroptical spectra (CD, ORD) | Correlation of structure with experimental data |

| Molecular Mechanics/Dynamics | Modeling of transition states, substrate-catalyst interactions | Rational design of improved ligands with higher enantioselectivity |

Q & A

Q. What are the established synthetic routes for (1R)-1-(naphthalen-2-yl)ethane-1,2-diol, and how are the products characterized?

The compound is synthesized via stereospecific routes starting from chiral precursors such as (2R,3R)-(+)-tartaric acid. Key steps include coupling with thiadiazol-2-yl derivatives and diazo components derived from naphthol (e.g., 1-naphthol). Structural confirmation employs elemental analysis, IR, , and , with DMSO as a common solvent for spectroscopic characterization .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is validated using high-resolution mass spectrometry (HRMS) and chromatographic techniques (e.g., HPLC). Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemical integrity, particularly the (1R) configuration, by analyzing coupling constants and splitting patterns in the diol moiety .

Q. What solvents and conditions are optimal for handling this compound in experimental workflows?

The compound exhibits moderate solubility in polar solvents like water but is highly soluble in organic solvents such as DMSO, ethanol, or acetonitrile. Stability tests under varying pH and temperature conditions (e.g., pH 7–12, 25–70°C) are recommended to avoid unintended degradation during storage .

Advanced Research Questions

Q. What mechanistic insights exist regarding the oxidative degradation of this compound under alkaline conditions?